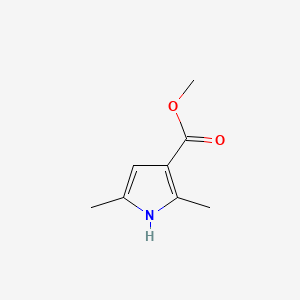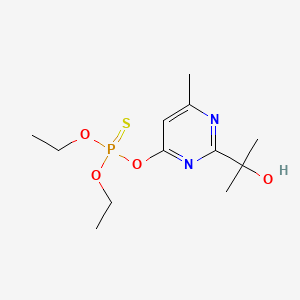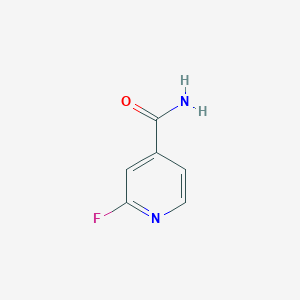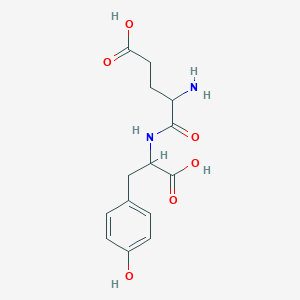
α-谷氨酰酪氨酸
描述
Alpha-Glutamyltyrosine is a dipeptide composed of glutamic acid and tyrosine. It is a naturally occurring compound found in the human body and is also present in certain foods. It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .
Synthesis Analysis
Glutamyltyrosine is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .Molecular Structure Analysis
The empirical formula of alpha-Glutamyltyrosine is C14H18N2O6 . Its molecular weight is 310.30 .Chemical Reactions Analysis
Gamma-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .Physical And Chemical Properties Analysis
Alpha-Glutamyltyrosine is a powder or crystal form . It is stored at a temperature of 2-8°C .科学研究应用
Mediation in Severe COVID-19
Alpha-Glutamyltyrosine has been identified as a potential mediator in the association between certain gut microbiota and severe COVID-19 outcomes. This suggests a role for this compound in understanding and possibly treating severe viral infections .
Metabolomics Research
This compound is used in metabolomics, which is the study of small molecules within cells, biofluids, tissues, or organisms. It’s a valuable tool for biochemical research, providing insights into metabolic processes .
Protein Catabolism Study
Alpha-Glutamyltyrosine is an incomplete breakdown product of protein digestion or catabolism. Studying this compound helps researchers understand protein degradation pathways and their physiological effects .
Blood Metabolite Causality in Diseases
Research has explored the causal relationship between blood metabolites like alpha-Glutamyltyrosine and diseases such as Graves’ Disease, expanding our knowledge of disease mechanisms and potential treatments .
安全和危害
未来方向
Alpha-Glutamyltyrosine has been studied for its potential therapeutic and industrial applications. It has been identified as a putative causal factor for severe COVID-19 . This suggests that it could be used as a clinical biomarker for risk stratification and prognostication, and could provide a novel basis to unravel the pathophysiological mechanisms of severe COVID-19 .
属性
IUPAC Name |
4-amino-5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWHPLCDIMUKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Glutamyltyrosine | |
CAS RN |
3422-39-7 | |
| Record name | NSC523821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions alpha-Glutamyltyrosine as potentially protective against sepsis. What is the evidence for this, and what mechanisms might be involved?
A1: Two recent Mendelian randomization studies provide evidence for a potential causal link between alpha-Glutamyltyrosine and sepsis risk. One study identified genetically determined high levels of alpha-Glutamyltyrosine to be associated with a lower risk of sepsis . While the exact mechanisms are still under investigation, alpha-Glutamyltyrosine, being a dipeptide composed of glutamic acid and tyrosine, might influence the immune response or modulate inflammatory pathways relevant to sepsis development. Further research is needed to elucidate the precise mechanisms underlying this observed association.
Q2: Are there any known interactions between alpha-Glutamyltyrosine and gut microbiota, given the other research paper you provided?
A2: While the research paper on severe COVID-19 doesn't directly link alpha-Glutamyltyrosine to specific gut bacteria, it highlights the role of the gut microbiome and plasma metabolome in COVID-19 severity. It's plausible that alpha-Glutamyltyrosine could interact with the gut microbiome, directly or indirectly, influencing metabolite production or immune responses. This is an area that warrants further exploration to understand the potential interplay between alpha-Glutamyltyrosine, gut microbiota, and sepsis susceptibility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




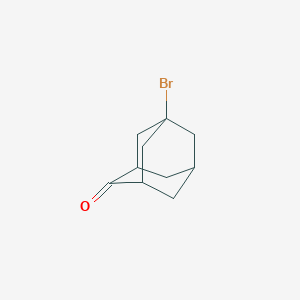
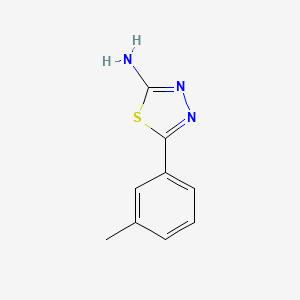
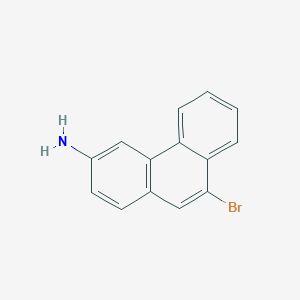

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)
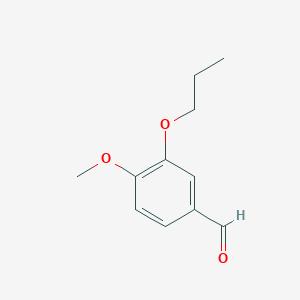

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)
